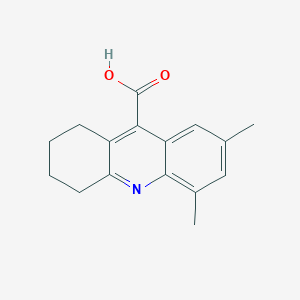
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid: is a chemical compound with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with acridine-9-carboxylic acid in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridine derivatives.
科学研究应用
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl-: Similar in structure but lacks the carboxylic acid group.
Naphthalene, 1,2,3,4-tetrahydro-5,8-dimethyl-: Another structurally related compound with different methyl group positions.
Uniqueness
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties .
生物活性
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS No. 462066-98-4) is a compound that has garnered interest for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₆H₁₇NO₂
- Molecular Weight : 255.31 g/mol
- Structural Characteristics : The compound features a tetrahydroacridine core with two methyl groups at positions 5 and 7 and a carboxylic acid group at position 9.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions and lead to therapeutic effects.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties. It acts by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
Antimicrobial Properties
This compound has demonstrated broad-spectrum antimicrobial activity:
- Antibacterial Activity : Research shows that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) range from 15.625 to 125 μg/mL for various strains .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
- Antifungal Activity : The compound has shown efficacy against fungi such as Candida albicans, with MIC values comparable to established antifungal agents like fluconazole .
Anti-inflammatory Effects
In addition to antimicrobial properties, studies suggest that this compound may exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of tetrahydroacridines for their antibacterial properties. The results indicated that modifications at specific positions could enhance efficacy against resistant strains of bacteria .
- Biofilm Inhibition : Research highlighted the compound's ability to inhibit biofilm formation in pathogenic bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), which is critical for treating chronic infections .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how structural modifications can enhance biological activity. This information is vital for designing more potent derivatives with improved therapeutic profiles .
属性
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-9-7-10(2)15-12(8-9)14(16(18)19)11-5-3-4-6-13(11)17-15/h7-8H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKXNCDFZOQBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCCCC3=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













